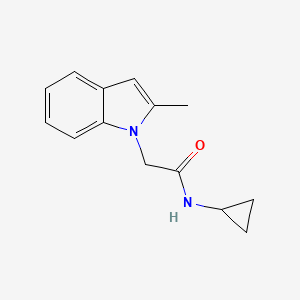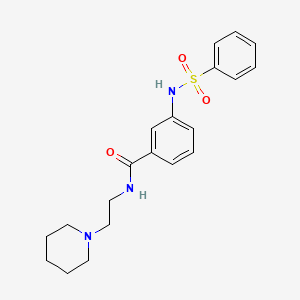![molecular formula C22H19NO3 B7464473 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as N-(2-phenethyl)-4-(2-benzoylamino)benzoic acid (PEBA) and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is not fully understood. However, research has shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2 enzyme, 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that plays a role in inflammation and cancer. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid in lab experiments include its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation and pain. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for the study of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid. One direction is to further investigate the mechanism of action of the compound and its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective methods for synthesizing the compound. Additionally, more studies are needed to determine the optimal dosage and potential toxicity of the compound. Finally, the potential use of the compound in combination with other drugs or therapies should be explored.
Conclusion:
In conclusion, 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has anti-inflammatory, analgesic, and anti-cancer properties and has been shown to inhibit the growth of cancer cells and reduce inflammation and pain. However, further research is needed to fully understand the mechanism of action of the compound and its potential use in treating other diseases.
Méthodes De Synthèse
The synthesis of 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been achieved through various methods. One of the most common methods involves the reaction of 2-phenethylamine with benzoyl chloride to form N-benzoyl-2-phenethylamine. This compound is then reacted with 4-aminobenzoic acid to form 4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Applications De Recherche Scientifique
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid has been studied for its potential therapeutic applications. Research has shown that the compound has anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been studied for its potential use in treating chronic pain and inflammation.
Propriétés
IUPAC Name |
4-[[2-(2-phenylethyl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-21(23-19-14-12-18(13-15-19)22(25)26)20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFVBFFBGDULAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)


![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)




![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)